molecular formula C20H16N2O2 B2597841 4-(2-(naphthalen-1-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 946208-54-4

4-(2-(naphthalen-1-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B2597841
CAS No.: 946208-54-4
M. Wt: 316.36
InChI Key: HEDKYKSBVIDSDZ-UHFFFAOYSA-N
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Description

4-(2-(naphthalen-1-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of this compound includes a naphthalene moiety, which is a polycyclic aromatic hydrocarbon, and a quinoxaline ring, which is a nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(naphthalen-1-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps. One common method involves the initial formation of the naphthalene derivative, followed by the introduction of the quinoxaline moiety. The reaction conditions often include the use of catalysts, such as palladium or rhodium, and solvents like dichloromethane or toluene. The reactions are usually carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products. Techniques such as crystallization and chromatography are employed for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-(naphthalen-1-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted quinoxalines and naphthalenes, which can have different functional groups attached depending on the reagents used.

Scientific Research Applications

4-(2-(naphthalen-1-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(naphthalen-1-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the desired therapeutic effects. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-naphthyl)ethanone
  • 2-(naphthalen-2-yloxy)acetic acid
  • 9-(naphthalen-1-yl)-10-(4-(naphthalen-2-yl)phenyl)anthracene

Uniqueness

4-(2-(naphthalen-1-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to its specific combination of a naphthalene moiety and a quinoxaline ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-(2-naphthalen-1-ylacetyl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c23-19-13-22(18-11-4-3-10-17(18)21-19)20(24)12-15-8-5-7-14-6-1-2-9-16(14)15/h1-11H,12-13H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDKYKSBVIDSDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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